

FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

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Compound of Interest

Compound Name: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

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An In-Depth Technical Guide to the FT-IR Analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Abstract

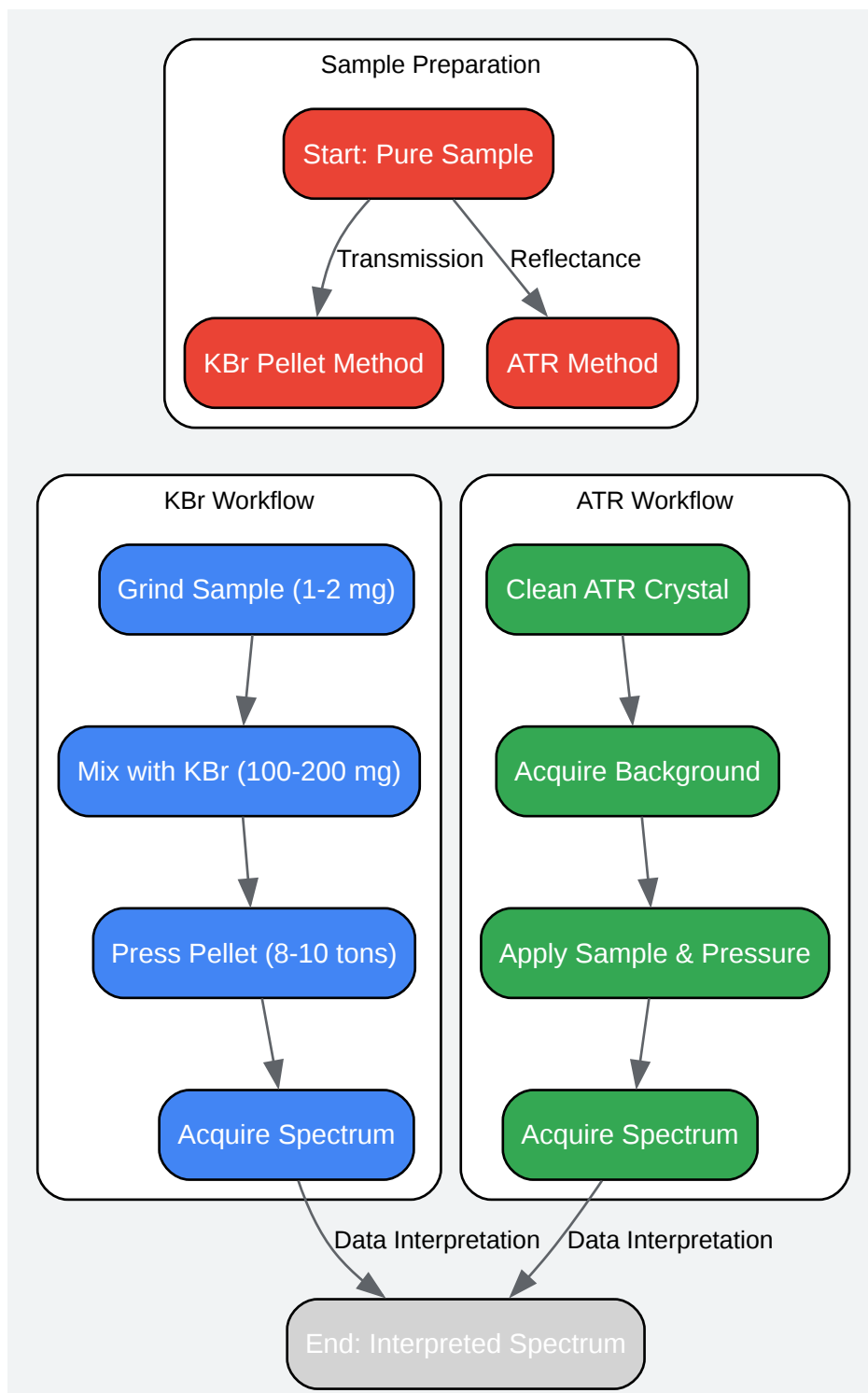
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a β -enaminone, a class of organic compounds characterized by a conjugated N=C-C=O system.^[1] This structural motif imparts unique electronic and reactive properties, making it a valuable building block in organic synthesis and a scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs.^[1] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. It provides a rapid, non-destructive, and highly specific molecular fingerprint, allowing for the unambiguous identification of key functional groups. This guide offers a comprehensive, in-depth exploration of the FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for sample preparation, and present a detailed interpretation of the compound's infrared spectrum, grounded in authoritative spectroscopic principles.

Molecular Structure and Key Vibrational Moieties

A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure. The IUPAC name for the compound is **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**, with the molecular formula $C_{11}H_{13}NO$.^{[1][2]} Its structure is characterized by a unique electronic "push-pull" system, where the electron-donating dimethylamino group pushes electron density through the conjugated π -system to the electron-withdrawing carbonyl group.^[1] This conjugation is critical as it significantly influences the vibrational frequencies of the involved functional groups.

The primary functional groups amenable to FT-IR analysis are:

- Aromatic Ring: A monosubstituted phenyl group.
- α,β -Unsaturated Ketone: A carbonyl group ($C=O$) conjugated with a carbon-carbon double bond ($C=C$).
- Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.



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References

- 1. Buy (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1201-93-0 [smolecule.com]
- 2. (E)-3-Dimethylamino-1-phenyl-propenone | C₁₁H₁₃NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
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